molecular formula C24H25N5O4S B3013223 N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-70-2

N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B3013223
CAS No.: 1021215-70-2
M. Wt: 479.56
InChI Key: JFOTZBYOPDAEOI-UHFFFAOYSA-N
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Description

The compound N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a fused heterocyclic core with multiple substituents. Key structural features include:

  • Substituents: N-(4-(dimethylamino)phenyl)carboxamide: Likely enhances solubility via the polar dimethylamino group and provides a hydrogen-bonding site. 1-(1,1-dioxidotetrahydrothiophen-3-yl): A sulfone-containing moiety that may improve metabolic stability and influence electronic properties. 3-methyl: A simple alkyl group that could sterically modulate interactions.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-15-22-19(24(30)25-16-6-8-17(9-7-16)28(2)3)13-20(21-5-4-11-33-21)26-23(22)29(27-15)18-10-12-34(31,32)14-18/h4-9,11,13,18H,10,12,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOTZBYOPDAEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups, which contribute to its biological activity:

  • Dimethylamino group : This moiety is known for its ability to enhance solubility and interact with biological targets.
  • Tetrahydrothiophene : This ring structure may influence the compound's reactivity and interaction with enzymes.
  • Furan and pyrazole rings : These aromatic systems are often associated with antioxidant properties and interactions with various receptors.

Molecular Formula

PropertyValue
Molecular FormulaC19H22N4O3S
Molecular Weight366.46 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the dimethylamino group enhances binding affinity to various enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The aromatic rings may facilitate interactions with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Antioxidant Properties : The furan and pyrazole components are known to exhibit antioxidant activity, which can protect cells from oxidative stress.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Its ability to interact with neurotransmitter systems may provide protective effects against neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

A research article in Neuropharmacology explored the neuroprotective effects of this compound in models of Parkinson's disease. It was found to reduce neuroinflammation and improve motor function in treated animals, highlighting its potential for treating neurodegenerative disorders .

Case Study 3: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of related compounds. The results showed that derivatives similar to this compound had significant antibacterial activity against multi-drug resistant strains .

Scientific Research Applications

The compound N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic molecule with significant potential in various scientific and medical applications. This article explores its applications in scientific research, particularly focusing on its pharmacological properties, synthesis methods, and case studies that highlight its relevance in medicinal chemistry.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, compounds with similar structures have been shown to interact with thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology .
  • Antimicrobial Properties : The presence of the dimethylamino group may enhance the compound's ability to penetrate cell membranes, potentially leading to effective antimicrobial action against various pathogens. Studies have reported that related compounds exhibit significant antibacterial and antifungal activities .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a structurally similar compound derived from pyrazolo[3,4-b]pyridine. Results indicated that this derivative inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells through caspase activation .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of compounds containing a dimethylamino group. The study found that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrazolo[3,4-b]pyridine Derivatives

Example : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

  • Core : Shares the pyrazolo[3,4-b]pyridine backbone.
  • Substituents: 1-phenyl: Introduces aromatic bulk, contrasting with the target’s 1-(1,1-dioxidotetrahydrothiophen-3-yl). 3,6-dimethyl: Simpler alkyl groups vs. the target’s furan and dimethylamino substituents.
  • Molecular Weight : 374.4 g/mol, suggesting the target compound’s molecular weight may be higher due to its complex substituents.
  • Implications: The absence of polar groups (e.g., sulfone, dimethylamino) in this analog may reduce solubility compared to the target compound.
Pyrazolo[3,4-d]pyrimidine Derivatives

Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core : Pyrazolo[3,4-d]pyrimidine, differing in the fused pyrimidine vs. pyridine ring.
  • Substituents: Sulfonamide group: A strong hydrogen-bond donor/acceptor, contrasting with the target’s carboxamide. Fluorophenyl and chromen-4-one: Electron-withdrawing groups that may enhance metabolic stability but reduce solubility.
  • Melting Point : 175–178°C, indicating crystalline stability. The target’s sulfone group may similarly promote high melting points.
Imidazo[1,2-a]pyridine Derivatives

Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core : Imidazo[1,2-a]pyridine, a nitrogen-rich fused system with distinct electronic properties.
  • Substituents :
    • 4-Nitrophenyl: A strong electron-withdrawing group absent in the target compound.
    • Ester groups: Hydrolytically labile compared to the target’s stable carboxamide.
Pyrrolo[1,2-b]pyridazine Derivatives

Example: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

  • Core : Pyrrolo[1,2-b]pyridazine, a less common bicyclic system.
  • Substituents: Trifluoromethyl and morpholine: Enhance lipophilicity and bioavailability, contrasting with the target’s dimethylamino and furan groups.

Methodological Considerations

  • Computational Modeling : XGBoost algorithms have been employed to predict properties like superconducting critical temperatures . Similar models could predict the target compound’s solubility or bioactivity based on structural features.
  • Spectroscopic Characterization : IR and NMR data (e.g., for imidazo[1,2-a]pyridine derivatives ) are critical for confirming substituent placement in complex heterocycles.

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 374.4 Phenyl, ethyl, methyl Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 589.1 Fluorophenyl, sulfonamide, chromen-4-one 175–178
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Not reported Nitrophenyl, ester, cyano 243–245

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